Cas no 55706-57-5 (6-Methylquinoline-8-carboxylic acid)

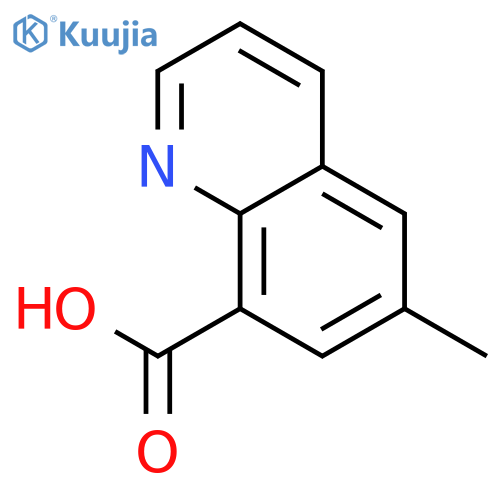

55706-57-5 structure

商品名:6-Methylquinoline-8-carboxylic acid

CAS番号:55706-57-5

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD02752436

CID:1595045

6-Methylquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-methylquinoline-8-carboxylic acid

- 8-quinolinecarboxylic acid, 6-methyl-

- 6-Methyl-quinoline-8-carboxylic acid

- 6-Methyl-8-quinolinecarboxylic acid

- AK144000

- 8-Quinolinecarboxylicacid,6-methyl-

- FCH1156770

- ST24045508

- 6-Methylquinoline-8-carboxylic acid

-

- MDL: MFCD02752436

- インチ: 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14)

- InChIKey: UUDPHSBAQDGNLA-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C(C([H])([H])[H])=C([H])C2C([H])=C([H])C([H])=NC=21)=O

計算された属性

- せいみつぶんしりょう: 187.06337

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- トポロジー分子極性表面積: 50.2

じっけんとくせい

- PSA: 50.19

6-Methylquinoline-8-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

6-Methylquinoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7379-1G |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95% | 1g |

¥ 3,451.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1049077-100mg |

6-Methylquinoline-8-carboxylic acid |

55706-57-5 | 98% | 100mg |

$180 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1049077-500mg |

6-Methylquinoline-8-carboxylic acid |

55706-57-5 | 98% | 500mg |

$350 | 2024-06-06 | |

| Enamine | EN300-6482001-2.5g |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95.0% | 2.5g |

$1110.0 | 2025-03-21 | |

| Enamine | EN300-6482001-0.05g |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95.0% | 0.05g |

$123.0 | 2025-03-21 | |

| Enamine | EN300-6482001-5.0g |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95.0% | 5.0g |

$2192.0 | 2025-03-21 | |

| Alichem | A189000082-250mg |

6-Methylquinoline-8-carboxylic acid |

55706-57-5 | 98% | 250mg |

$349.79 | 2023-09-01 | |

| abcr | AB441708-250 mg |

6-Methylquinoline-8-carboxylic acid; . |

55706-57-5 | 250mg |

€443.50 | 2023-06-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7379-100MG |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95% | 100MG |

¥ 864.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7379-250MG |

6-methylquinoline-8-carboxylic acid |

55706-57-5 | 95% | 250MG |

¥ 1,386.00 | 2023-04-13 |

6-Methylquinoline-8-carboxylic acid 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

55706-57-5 (6-Methylquinoline-8-carboxylic acid) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55706-57-5)6-Methylquinoline-8-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):196.0